molecular formula C8H9F3N2O3 B1377013 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1384429-59-7

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1377013
CAS No.: 1384429-59-7
M. Wt: 238.16 g/mol
InChI Key: GURKAETXLQHHQB-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyethyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with trifluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, such as the trifluoromethyl group, into the pyrazole ring, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s overall structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

    1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced membrane permeability and reactivity .

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-4-5(7(15)16)6(8(9,10)11)13(12-4)2-3-14/h14H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKAETXLQHHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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